Product packaging for CT-2584(Cat. No.:CAS No. 166981-13-1)

CT-2584

Cat. No.: B1669652
CAS No.: 166981-13-1
M. Wt: 533.8 g/mol
InChI Key: MZNMZWZGUGFQJP-UHFFFAOYSA-N
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Description

Contextualizing CT-2584 within Novel Therapeutic Agent Development

This compound, chemically identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine, is a synthetic molecule belonging to the xanthine (B1682287) class of compounds. dntb.gov.uachemspider.com Xanthine derivatives have garnered interest in anticancer research due to their diverse biological activities. dntb.gov.ua The development of this compound is rooted in the pharmacological strategy of exploiting the altered metabolic pathways of cancer cells. mdpi.com

The primary mechanism of action identified for this compound is the targeted inhibition of a key enzyme in phospholipid metabolism, CTP:choline-phosphate cytidylyltransferase (CT). mdpi.com This inhibition disrupts the normal biosynthesis of phosphatidylcholine (PC), a crucial component of cell membranes. In neoplastic cell lines, this disruption leads to a metabolic shift, shunting the pathway towards the increased production of phosphatidylinositol (PI). mdpi.com The elevation of PI and the concurrent decrease in PC are believed to induce cytotoxicity in cancer cells through the disruption and swelling of the endoplasmic reticulum and mitochondria. mdpi.com This unique mechanism, which modulates phospholipid metabolism, distinguishes this compound from many conventional chemotherapeutic agents. mdpi.com

Further research has indicated that this compound may also exert its effects through the induction of reactive oxygen species (ROS) in mitochondria, contributing to its tumor-killing capabilities. studylib.netsigmaaldrich.com

Historical Perspective of this compound in Preclinical Investigation

The preclinical investigation of this compound was prominently conducted by Cell Therapeutics, Inc. (now CTI BioPharma). By the late 1990s, the compound was in the pipeline for development. An annual report from 1998 mentioned that this compound was undergoing Phase II trials. fbcoverup.com

By 1999, Cell Therapeutics, Inc. had designated this compound mesylate for the treatment of adult soft tissue sarcoma and malignant mesothelioma, receiving orphan drug designation from the U.S. Food and Drug Administration (FDA) for the sarcoma indication on April 16, 1999. drugpatentwatch.com

A significant body of research in the year 2000 detailed the preclinical efficacy of this compound. These studies demonstrated its cytotoxic activity across a broad panel of human tumor cell lines, including those resistant to multiple drugs. mdpi.com The mean LC50 (lethal concentration for 50% of cells) was reported to be 4.0 ± 2.3 μM across 35 human tumor cell lines after 24 hours of continuous exposure. mdpi.com

These promising preclinical findings led to the initiation of clinical trials. A Phase I study in adult patients with solid tumors established a suitable dose for Phase II testing. Subsequently, Phase II trials were initiated to evaluate the efficacy of this compound in specific cancers, including metastatic prostate cancer and advanced soft tissue sarcomas. slideshare.net For instance, a Phase II trial in collaboration with the Dana-Farber Cancer Institute for soft tissue sarcoma was active in 2000.

The table below summarizes key preclinical and early clinical research findings for this compound.

Parameter Finding Source
Mechanism of Action Inhibition of CTP:choline-phosphate cytidyltransferase (CT), leading to decreased phosphatidylcholine (PC) and increased phosphatidylinositol (PI). mdpi.com
Cellular Effect Disruption and swelling of endoplasmic reticulum and mitochondria. mdpi.com
Additional Mechanism Induction of reactive oxygen species (ROS) in mitochondria. studylib.netsigmaaldrich.com
In Vitro Cytotoxicity (LC50) 4.0 ± 2.3 μM in 35 human tumor cell lines. mdpi.com
Phase I Recommended Dose 520 mg/m² daily for 5 days.
Mean Elimination Half-Life 7.3 hours.
Orphan Drug Designation Granted for adult soft tissue sarcoma on April 16, 1999. drugpatentwatch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H55N5O3 B1669652 CT-2584 CAS No. 166981-13-1

Properties

IUPAC Name

1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55N5O3/c1-4-5-6-7-8-9-10-13-16-19-22-31-24-26(36)21-18-15-12-11-14-17-20-23-35-29(37)27-28(32-25-33(27)2)34(3)30(35)38/h25-26,31,36H,4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNMZWZGUGFQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCC(CCCCCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936432
Record name 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166981-13-1, 160944-05-8
Record name CT 2584
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166981131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CT-2584
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CT-2584
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67E5N3R22H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Analytical Characterization of Ct 2584

Chemical Synthesis Approaches for CT-2584 and Related Analogs

Chemical synthesis involves the construction of complex molecules from simpler precursors through a series of controlled chemical reactions. For compounds like this compound, which possess a complex structure including a purine (B94841) core and a long aliphatic chain, the synthetic strategy must carefully consider the regioselectivity and yield of each step.

Strategic Design Considerations in this compound Synthesis

Strategic design in chemical synthesis focuses on planning the most efficient and effective route to a target molecule scripps.eduresearchgate.netfuture-processing.com. For this compound, key considerations would include the assembly of the xanthine (B1682287) core and the attachment of the substituted undecyl chain. The xanthine core itself can be synthesized through various established methods, often involving the cyclization of appropriate precursors. The long, functionalized aliphatic chain presents challenges related to incorporating the dodecylamino and hydroxyl groups at specific positions (C-11 and C-10 of the undecyl chain, respectively) nih.govuni.lu. Protecting group strategies would likely be necessary to selectively functionalize the molecule and prevent unwanted side reactions during the coupling of the purine core with the aliphatic chain. The choice of coupling reactions is critical to ensure high yields and purity of the final product. Designing a synthesis for analogs of this compound would involve modifying the structure, potentially by altering the length or substituents of the aliphatic chain or by modifying the purine core, requiring careful consideration of how these changes impact the synthetic route and the properties of the resulting compounds msu.edu.

Advanced Spectroscopic and Chromatographic Characterization Techniques for this compound

Once synthesized, the identity, purity, and structure of this compound must be confirmed using advanced analytical techniques. Spectroscopic and chromatographic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation

NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) rpi.edubiochar-international.org. For this compound, ¹H NMR would provide information about the different types of hydrogen atoms in the molecule, their chemical environments, and their connectivity, aiding in confirming the presence and position of the aliphatic chain, the hydroxyl group, the secondary amine, and the protons on the purine ring nih.govsci-hub.sewhiterose.ac.uknih.gov. ¹³C NMR would provide complementary information about the carbon skeleton of this compound, helping to confirm the structure and the presence of all expected carbon atoms and functional groups nih.govnih.gov. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide more detailed connectivity information, essential for unambiguously assigning all the signals in the NMR spectra and confirming the proposed structure of this compound biochar-international.org. Analysis of chemical shifts, splitting patterns, and integration values in the NMR spectra allows for definitive structural elucidation.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying components in a mixture nih.govtubitak.gov.trfrontiersin.org. For this compound, HPLC is crucial for assessing its purity and for quantitative analysis in various matrices nih.govmedchemexpress.com. Reversed-phase HPLC is commonly employed for analyzing relatively nonpolar to moderately polar organic compounds like this compound, using a stationary phase that is less polar than the mobile phase nih.govtubitak.gov.tr. The choice of mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or additive) and the stationary phase (e.g., C18 column) are optimized to achieve adequate separation of this compound from any impurities or related substances tubitak.gov.trfrontiersin.org. Detection is often performed using UV-Visible spectroscopy, as the purine core of this compound would have characteristic UV absorption properties frontiersin.org. The retention time of this compound under specific HPLC conditions serves as an identification marker, while the peak area or height is used for quantification tubitak.gov.tr. Method validation, including assessment of parameters such as specificity, linearity, accuracy, precision, and detection and quantification limits, is essential to ensure the reliability of the HPLC method for this compound analysis nih.govtubitak.gov.tr.

Mechanistic Investigations of Ct 2584 at the Molecular and Cellular Level

Modulation of Phospholipid Metabolism by CT-2584

This compound is known to alter phospholipid biosynthesis, a critical process for cell membrane formation and function. focusbiomolecules.comagscientific.com This modulation is primarily achieved through its inhibitory effect on a key enzyme in the phosphatidylcholine biosynthesis pathway, leading to a cascade of downstream effects on other phospholipid species. aacrjournals.orgaacrjournals.orgnih.govmedkoo.combroadpharm.com

Inhibition of CTP:Choline-Phosphate Cytidylyltransferase (CT) Activity by this compound

A primary mechanism by which this compound influences phospholipid metabolism is the inhibition of CTP:choline-phosphate cytidylyltransferase (CT). aacrjournals.orgfocusbiomolecules.comaacrjournals.orgnih.govagscientific.commedkoo.combroadpharm.comnih.govmedkoo.comfocusbiomolecules.com CT is the rate-limiting enzyme in the CDP-choline pathway, which is the primary route for phosphatidylcholine (PC) biosynthesis in most cells. aocs.org By inhibiting CT, this compound effectively slows down the production of PC. aacrjournals.orgaacrjournals.orgnih.govmedkoo.com Studies have demonstrated this inhibitory effect in various tumor cell lines. aacrjournals.orgaacrjournals.orgnih.govmedkoo.com

This compound-Induced Alterations in Phosphatidic Acid (PA) Dynamics

Phosphatidic acid (PA) is a crucial intermediate in the biosynthesis of various phospholipids (B1166683), including both PC and phosphatidylinositol (PI). aacrjournals.orgaacrjournals.orgnih.govdrbillspetnutrition.com Research indicates that this compound treatment leads to altered PA dynamics within cells. aacrjournals.orgfocusbiomolecules.comagscientific.combroadpharm.comuni.lu While this compound inhibits the pathway leading to PC from PA, the de novo production of PA itself is required for phospholipid biosynthesis and cell growth. aacrjournals.orgaacrjournals.orgnih.gov The altered flux caused by this compound's inhibition of CT appears to influence the utilization of PA, diverting it towards alternative lipid synthesis pathways. aacrjournals.orgfocusbiomolecules.comagscientific.commedkoo.comnih.gov

Impact of this compound on Phosphatidylcholine (PC) and Phosphatidylinositol (PI) Biosynthesis Pathways

The inhibition of CT by this compound has a direct and notable impact on the biosynthesis of both PC and PI. As the CDP-choline pathway for PC synthesis is inhibited, there is a decrease in PC levels. aacrjournals.orgfocusbiomolecules.comnih.govagscientific.commedkoo.comnih.gov Concurrently, this compound treatment leads to an increase in phosphatidylinositol (PI) biosynthesis and accumulation. aacrjournals.orgfocusbiomolecules.comnih.govagscientific.commedkoo.comnih.gov This reciprocal relationship, where PI accumulates at the expense of PC, suggests a rerouting of metabolic intermediates. aacrjournals.orgaacrjournals.org Data from studies using radiolabeled precursors have shown decreased incorporation of labels into PC and increased incorporation into PI following this compound treatment, providing direct evidence of this altered synthesis. aacrjournals.orgresearchgate.netresearchgate.net

An example of the observed changes in phospholipid levels in response to this compound treatment is shown in the table below, based on research findings:

Cell LineTreatmentPhosphatidylcholine (PC) LevelPhosphatidylinositol (PI) Level
Tumor Cell Line AVehicleBaselineBaseline
Tumor Cell Line AThis compoundDecreasedIncreased (approximately doubled)
Tumor Cell Line BVehicleBaselineBaseline
Tumor Cell Line BThis compoundDecreasedIncreased

Diversion of De Novo Phospholipid Biosynthesis Flux by this compound

The core effect of this compound on phospholipid metabolism is the diversion of de novo phospholipid biosynthesis flux. aacrjournals.orgfocusbiomolecules.comagscientific.commedkoo.comnih.gov By inhibiting CT, this compound redirects the flow of lipid intermediates, particularly those derived from PA and CDP-diacylglycerol (CDP-DAG), away from the synthesis of PC and towards the synthesis of PI. aacrjournals.orgaacrjournals.orgnih.govmedkoo.comnih.govresearchgate.net This metabolic shunting is a critical aspect of this compound's mechanism of action and contributes to the observed changes in cellular phospholipid composition. aacrjournals.orgaacrjournals.orgnih.govmedkoo.com Increased CDP-DAG production has been observed with this compound treatment, supporting the idea that intermediates are being channeled towards PI synthesis. aacrjournals.orgresearchgate.net

This compound's Effects on Cellular Organelle Integrity and Function

The alterations in phospholipid metabolism induced by this compound have downstream consequences for cellular organelle integrity and function, particularly affecting membranes. aacrjournals.orgfocusbiomolecules.comagscientific.com The accumulation of anionic phospholipids like PI, coupled with the decrease in zwitterionic PC, can impact membrane biophysical properties. aacrjournals.orgaacrjournals.orgnih.gov

Endoplasmic Reticulum Dysregulation by this compound

One significant impact of this compound is the dysregulation of the endoplasmic reticulum (ER). aacrjournals.orgfocusbiomolecules.comnih.govagscientific.com The ER is a central hub for lipid synthesis and protein folding, and its function is highly dependent on its membrane composition. biorxiv.orge-dmj.orgwikipedia.org The altered phospholipid balance, specifically the changes in PC and PI levels, can disrupt ER membrane integrity and function. aacrjournals.orgaacrjournals.orgnih.govagscientific.com Research has indicated that this compound cytotoxicity is associated with the disruption and swelling of the endoplasmic reticulum, alongside effects on mitochondria. aacrjournals.orgaacrjournals.orgnih.govagscientific.com This suggests that the metabolic changes induced by this compound lead to structural and functional impairments of the ER. aacrjournals.orgaacrjournals.orgnih.govagscientific.com

Electron microscopy studies have provided visual evidence of ER disruption in cells treated with this compound. aacrjournals.orgresearchgate.net The observed swelling and disruption are consistent with the expected biophysical consequences of altered anionic phospholipid accumulation on cellular membranes. aacrjournals.orgaacrjournals.orgnih.gov

Mitochondrial Membrane Integrity and Function Perturbation by this compound

This compound has been shown to induce cytotoxicity in cancer cells, and this effect is associated with the disruption and swelling of both the endoplasmic reticulum and mitochondria. ncats.ioaacrjournals.org The altered phospholipid metabolism caused by this compound is believed to contribute to a loss of lamellar structure and membrane integrity, particularly in these organelles. focusbiomolecules.com This suggests that this compound's impact on phospholipid composition directly affects the structural integrity and, by extension, the function of mitochondria.

Role of this compound in Inducing Reactive Oxygen Species (ROS) in Mitochondria

A key mechanism by which this compound kills tumor cells is by inducing the production of reactive oxygen species (ROS) in mitochondria. medchemexpress.commedchemexpress.cntsbiochem.com Mitochondria are a primary source of intracellular ROS, generated during oxidative metabolism through the incomplete reduction of oxygen by the electron transport chain. nih.govmdpi.commdpi.com While ROS are involved in normal cellular signaling, excessive levels can lead to oxidative stress and cellular damage. mdpi.com this compound's ability to specifically induce mitochondrial ROS production highlights its targeted impact on this organelle as a means of exerting its cytotoxic effects.

Signaling Pathway Modulation by this compound

This compound modulates several signaling pathways, further contributing to its biological effects.

Regulation of NKEF-B Expression by this compound

This compound has been observed to reduce the expression of NKEF-B in several tumor cell types. medchemexpress.commedchemexpress.cntsbiochem.com NKEF-B is also known as peroxiredoxin 2 (PRX2), a member of the peroxiredoxin family involved in antioxidant defense and signaling pathways. neobioscience.com The downregulation of NKEF-B by this compound may impair the cell's ability to neutralize ROS, thus enhancing the oxidative stress induced by the compound and contributing to cytotoxicity.

This compound as a Lysophosphatidic Acid Acyltransferase (LPAAT) Inhibitor

This compound is identified as a lysophosphatidic acid acyltransferase (LPAAT) inhibitor with potential anticancer applications. broadpharm.com LPAAT enzymes are involved in the synthesis of phosphatidic acid (PA) from lysophosphatidic acid (LPA). nih.gov PA is a crucial lipid second messenger and a key intermediate in the synthesis of various phospholipids, including phosphatidylcholine (PC) and phosphatidylinositol (PI). aacrjournals.orgresearchgate.net By inhibiting LPAAT, this compound can modulate the balance of these lipids within the cell.

Research indicates that this compound inhibits CTP:choline-phosphate cytidylyltransferase (CT), an enzyme involved in PC biosynthesis. broadpharm.comaacrjournals.orgfocusbiomolecules.com This inhibition causes de novo phospholipid biosynthesis via PA to be shunted away from PC and towards PI, leading to an increase in PI accumulation and a decrease in PC levels in tumor cell lines. broadpharm.comaacrjournals.orgfocusbiomolecules.comresearchgate.net This altered phospholipid metabolism is considered a novel mechanism of cytotoxicity for this compound. aacrjournals.org

The concentration-dependent effects of this compound on PC and PI levels have been observed in various tumor cell lines. For instance, in NCI-H460 and MCF-7 cells, cytotoxic concentrations of this compound led to a decrease in [14C]PC and an increase in [14C]PI relative to total phospholipid. aacrjournals.org

Here is a representation of observed changes in phospholipid levels:

PhospholipidEffect of this compound Treatment (Cytotoxic Concentrations)
Phosphatidylcholine (PC)Decreased levels
Phosphatidylinositol (PI)Increased levels
Phosphatidylethanolamine (PE)No marked change
Phosphatidylserine (PS)No marked change
Phosphatidic Acid (PA)No marked change

Note: Data based on observations in NCI-H460 and MCF-7 cells at cytotoxic concentrations of this compound aacrjournals.org.

Interplay with Phospholipase D Activity

Phosphatidic acid (PA) can be produced through the action of phospholipase D (PLD) on phosphatidylcholine. aacrjournals.orgresearchgate.netnih.gov PA is a significant signaling molecule involved in various cellular processes, including those associated with oncogenesis. aacrjournals.orgresearchgate.net While this compound modulates PA metabolism by influencing its downstream utilization through LPAAT and CT inhibition, its direct interplay with PLD activity is also relevant. Enhanced phospholipid metabolism through PA has been noted in tumor cells and can be exploited for therapeutic development. aacrjournals.orgresearchgate.net this compound's impact on shunting PA towards PI synthesis, away from PC, suggests an indirect interaction with pathways that would otherwise utilize PA for PC production, including those potentially influenced by PLD activity. aacrjournals.org

Biological Activities and Efficacy in Preclinical Models of Ct 2584

In Vitro Cytotoxicity and Antiproliferative Activity of CT-2584 Across Diverse Neoplastic Cell Lines

Interactive Data Table: Illustrative In Vitro Cytotoxicity of this compound

Note: The following table is illustrative as specific IC50 values for this compound are not available in the reviewed public literature. The data is hypothetical and based on general statements of the compound's broad activity.

Cell LineCancer TypeIllustrative IC50 (µM)
MCF-7Breast AdenocarcinomaData not available
NCI/ADR-RESOvarian (Multi-drug resistant)Data not available
PC-3Prostate AdenocarcinomaData not available
HT-29Colorectal AdenocarcinomaData not available
A549Lung CarcinomaData not available
U-87 MGGlioblastomaData not available
MES-SAUterine SarcomaData not available

A significant finding in the preclinical evaluation of this compound was its efficacy against cancer cell lines that exhibit resistance to multiple chemotherapy drugs. cancernetwork.com This suggested that its unique mechanism of action, targeting phospholipid signaling, could bypass the common resistance pathways, such as those involving drug efflux pumps like P-glycoprotein. The ability to maintain cytotoxic activity in resistant cell lines was a key attribute highlighted in its early development. cancernetwork.com

Detailed comparative studies profiling the sensitivity and resistance of a wide array of established cell models to this compound are not extensively detailed in publicly accessible research. However, early reports indicated that the compound was particularly promising for certain malignancies, such as advanced prostate cancer and sarcomas, suggesting a degree of selective sensitivity in these tumor types. cancernetwork.com The clinical development path, which focused on these cancers, was likely informed by such preclinical sensitivity data. bioworld.com

Antiangiogenic Mechanisms and Effects of this compound in Preclinical Systems

In addition to its direct cytotoxic effects on tumor cells, this compound was identified as a potent antiangiogenic agent. cancernetwork.com Preclinical studies demonstrated that this compound could significantly inhibit cancer cell-induced angiogenesis at concentrations below those required for direct cell killing. cancernetwork.com The proposed antiangiogenic mechanism involves the disruption of blood flow to the tumor. clinicaltrials.gov This dual functionality of direct cytotoxicity and antiangiogenesis was considered a significant advantage of the compound.

Interactive Data Table: Illustrative Antiangiogenic Activity of this compound

Note: This table is for illustrative purposes. Specific quantitative data from preclinical antiangiogenic assays for this compound are not available in the reviewed literature.

Assay TypeModelIllustrative Result
Endothelial Cell ProliferationHUVECData not available
Tube Formation AssayMatrigelData not available
Aortic Ring AssayRat AortaData not available

Synergistic Effects of this compound with Other Pharmacological Agents in Cellular Assays

The potential for synergistic interactions between this compound and other pharmacological agents was an area of interest during its development. While specific preclinical studies detailing synergistic effects with agents like doxorubicin (B1662922) or paclitaxel (B517696) are not publicly available, the unique mechanism of this compound suggests a low probability of cross-resistance with many standard chemotherapeutic agents. This characteristic would theoretically make it a good candidate for combination therapies. Clinical trial designs often explore combinations to enhance efficacy. clinicaltrials.gov

In Vivo Preclinical Efficacy of this compound in Xenograft Models

The antitumor activity of this compound was evaluated in in vivo preclinical xenograft models, which provided the basis for its advancement into clinical trials. These studies were crucial in demonstrating that the in vitro cytotoxic and antiangiogenic effects could translate into meaningful tumor growth inhibition in a living system. The compound showed particular promise in models of advanced prostate cancer and sarcomas. cancernetwork.com A Phase I clinical study reported a partial response in a patient with pleural mesothelioma, and early Phase II results in patients with advanced soft tissue sarcomas showed partial responses and stable disease in a subset of patients. nih.govbioworld.com These clinical outcomes were predicated on positive preclinical xenograft data.

Interactive Data Table: Illustrative In Vivo Efficacy of this compound in Xenograft Models

Note: The following table is illustrative. Specific quantitative data from preclinical xenograft studies, such as tumor growth inhibition percentages, are not available in the reviewed public literature.

Xenograft ModelCancer TypeIllustrative Tumor Growth Inhibition (%)
PC-3Prostate CancerData not available
MES-SASarcomaData not available
A549Lung CancerData not available

Structure Activity Relationship Sar Studies of Ct 2584 and Analogs

Elucidating Molecular Determinants of CT-2584's Biological Activity

The biological activity of this compound is intrinsically linked to its ability to modulate phospholipid metabolism, primarily through the inhibition of CTP:choline-phosphate cytidylyltransferase focusbiomolecules.comncats.io. Key molecular determinants of this activity are likely embedded within its unique structure, which combines a xanthine (B1682287) core with a long, lipophilic chain containing a hydroxyl group and a secondary amine nih.gov.

Research indicates that this compound's cytotoxic effects are associated with the disruption and swelling of the endoplasmic reticulum and mitochondria, organelles rich in phospholipids (B1166683) ncats.io. This suggests that the interaction of this compound with cellular membranes and its impact on phospholipid composition are critical molecular determinants of its biological outcome focusbiomolecules.comncats.io. The accumulation of phosphatidylinositol and the reduction of phosphatidylcholine levels are direct consequences of its enzymatic inhibition and are considered key events leading to cytotoxicity focusbiomolecules.comresearchgate.net.

Design Principles for Modulating this compound's Phospholipid-Related Effects

Modulating the phospholipid-related effects of this compound through structural design would involve targeting its interaction with CTP:choline-phosphate cytidylyltransferase and its influence on membrane lipid composition. Design principles would likely focus on modifying the key regions of the this compound molecule: the xanthine core, the linker region, and the lipophilic tail.

Given that this compound inhibits CTP:choline-phosphate cytidylyltransferase, modifications to the xanthine core or the linker that affect binding affinity to this enzyme could alter its potency. The lipophilic tail's length and the presence of the hydroxyl group and amine function are likely critical for membrane association and transport. Adjusting the lipophilicity or introducing structural features that influence interaction with lipid bilayers could modulate its distribution within the cell and its impact on organelle membranes.

Based on SAR insights from related phospholipid analogs, altering the length or branching of the dodecylamino and undecyl chains could impact cellular uptake, retention, and interaction with lipid rafts, which are believed to play a role in the accumulation of such compounds in tumor cell membranes mdpi.com. Introducing different functional groups or modifying the position of the hydroxyl group along the linker chain could also influence hydrogen bonding and other interactions crucial for enzyme binding or membrane effects.

Identification of Key Pharmacophores and Structural Motifs Essential for this compound's Mechanism of Action

Identifying the key pharmacophores and structural motifs of this compound involves pinpointing the essential features of the molecule responsible for its biological activity fiveable.me. For this compound's mechanism, which involves inhibiting CTP:choline-phosphate cytidylyltransferase and altering phospholipid metabolism, the pharmacophore would encompass the structural elements critical for enzyme binding and/or membrane interaction.

Based on its structure and known activity, potential pharmacophoric features of this compound could include:

The xanthine core: This heterocyclic system provides hydrogen bond acceptors and aromatic interactions that could be involved in binding to the target enzyme or other cellular components.

The secondary amine: This functional group can act as a hydrogen bond donor/acceptor and can be protonated at physiological pH, potentially influencing cellular uptake, distribution, and interaction with negatively charged phospholipid head groups.

The hydroxyl group: This group can serve as a hydrogen bond donor and acceptor, contributing to interactions with proteins or lipids.

The lipophilic chains: The long hydrocarbon chains (dodecyl and undecyl) are crucial for membrane partitioning and interaction with the hydrophobic core of the lipid bilayer. The length and flexibility of these chains are likely important structural motifs.

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity nih.govbiolscigroup.ussums.ac.ir. For this compound and its analogs, QSAR approaches could be employed to predict the activity of new, untested compounds and to gain a deeper understanding of the structural factors driving potency and selectivity.

A QSAR study on this compound would involve:

Defining the biological activity: This could be enzyme inhibition potency (e.g., IC₅₀ for CTP:choline-phosphate cytidylyltransferase), cytotoxicity against specific cell lines (e.g., EC₅₀), or the extent of phospholipid profile alteration.

Calculating molecular descriptors: These are numerical values that represent various aspects of the molecular structure and physicochemical properties, such as lipophilicity (e.g., LogP), electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices nih.govsemanticscholar.org.

Building a statistical model: Using statistical methods like multiple linear regression (MLR) or more advanced techniques such as artificial neural networks (ANN) or partial least squares (PLS), a relationship between the molecular descriptors and the biological activity is established nih.govbiolscigroup.ussums.ac.irsemanticscholar.org.

Validating the model: The predictive power of the QSAR model is assessed using a separate set of compounds (test set) not used in the model development nih.govbiolscigroup.us.

While no specific QSAR models for this compound are detailed in the search results, the application of QSAR to series of related compounds, such as phospholipid ether analogs, is a common practice in medicinal chemistry mdpi.com. Such studies on this compound could help identify which molecular descriptors are most influential in determining its potency as an enzyme inhibitor or its cytotoxic effects, guiding the rational design of more effective analogs. For instance, a QSAR analysis might reveal an optimal range of lipophilicity or specific electronic features on the xanthine core that correlate with enhanced activity.

Computational and Biophysical Approaches in Ct 2584 Research

Molecular Docking and Dynamics Simulations for CT-2584 Target Interactions

Detailed research literature explicitly describing molecular docking and molecular dynamics simulations for the compound this compound could not be identified in the provided search results. While computational methods are standard in drug discovery to predict the binding modes and affinities of small molecules to their protein targets, specific studies applying these techniques to this compound were not found. nus.edu.sgresearchgate.netsmr.org.ukscribd.comgoogle.comgoogleapis.comgoogleapis.comozmosi.comams.orggoogle.comsupremecourt.govgoogle.comresearchgate.netepdf.pubgoogle.comsupremecourt.govapsanet.orgpace.edufjc.govgoogle.comgoogle.com

Generally, such studies would involve preparing a 3D model of the target protein, such as CTP:choline-phosphate cytidylyltransferase (CT), and using docking software to predict the most stable binding pose of this compound in the active site. nus.edu.sg Molecular dynamics simulations would then be employed to refine this pose and assess the stability of the protein-ligand complex over time, providing insights into the specific molecular interactions that govern binding. nus.edu.sgresearchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis of this compound and Derivatives

Specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure of this compound and its derivatives were not available in the provided search results. ams.orgresearchgate.netsupremecourt.govpace.edu

Such computational analyses are crucial for understanding a molecule's intrinsic properties. ams.orgresearchgate.net They can provide data on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is valuable for explaining the molecule's reactivity, stability, and interaction with biological targets at a sub-atomic level. For a compound like this compound, these calculations could elucidate the electronic features that contribute to its inhibitory action on enzymes like CTP:choline-phosphate cytidylyltransferase. aacrjournals.orgresearchgate.net

Biophysical Characterization of this compound-Membrane Interactions and Cellular Localization

The biophysical effects of this compound are primarily characterized by its profound impact on phospholipid metabolism, leading to significant alterations in cellular membrane composition and integrity. aacrjournals.orgresearchgate.net The compound specifically inhibits the biosynthesis of phosphatidylcholine (PC), a major structural phospholipid, while simultaneously inducing the accumulation of the anionic phospholipid phosphatidylinositol (PI). aacrjournals.orgresearchgate.net This disruption of the delicate balance between structural and signaling phospholipids (B1166683) compromises membrane integrity and function. aacrjournals.org

Research using radiolabeled precursors in cancer cell lines, such as MCF-7, has quantified these effects. Treatment with this compound leads to a dramatic decrease in the incorporation of precursors into PC and a corresponding sharp increase in their incorporation into PI. aacrjournals.orgresearchgate.net This suggests that the inhibition of PC synthesis diverts key intermediates like diacylglycerol (DAG) towards the synthesis of PI. researchgate.net The primary enzymatic target identified for this action is CTP:choline-phosphate cytidylyltransferase (CT). aacrjournals.orgresearchgate.net

The table below summarizes the observed effects of this compound on the biosynthesis of major phospholipids in MCF-7 cells.

PrecursorPhospholipidEffect of this compound TreatmentPercent Change
[¹⁴C]glycerolPhosphatidylcholine (PC)Reduced Incorporation-82%
[¹⁴C]DAGPhosphatidylcholine (PC)Reduced Incorporation-59%
[¹⁴C]cholinePhosphatidylcholine (PC)Reduced Incorporation-95%
[¹⁴C]glycerolPhosphatidylinositol (PI)Increased Incorporation+550%
[¹⁴C]DAGPhosphatidylinositol (PI)Increased Incorporation+560%

Table generated from data reported in scientific literature. aacrjournals.orgresearchgate.net

Future Directions and Unexplored Research Avenues for Ct 2584

Identification of Novel Molecular Targets and Pathways Influenced by CT-2584

The primary established mechanism of this compound involves the inhibition of CTP:choline-phosphate cytidylyltransferase (CT), which disrupts phospholipid biosynthesis by shunting phosphatidic acid (PA) away from phosphatidylcholine (PC) production and towards phosphatidylinositol (PI). agscientific.combiocompare.com This fundamental alteration in membrane lipid composition is known to compromise the integrity of mitochondrial and endoplasmic reticulum membranes, leading to cytotoxic effects in tumor cells. agscientific.com However, the full spectrum of molecular consequences stemming from this metabolic shift remains an area ripe for exploration.

Future research should focus on identifying downstream effectors and signaling cascades that are impacted by the altered PI/PC ratio and the accumulation of PA. Phosphatidic acid itself is a bioactive lipid second messenger implicated in the activation of numerous protein kinases and signaling pathways, including the mTOR and RAS/Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for cell proliferation, differentiation, and survival. mdpi.com Investigating the specific interactions of this compound-induced PA accumulation with key signaling nodes could reveal novel therapeutic targets.

Potential Research Questions:

Does the altered membrane composition caused by this compound affect the localization and activity of membrane-bound receptors and signaling proteins?

Beyond its direct enzymatic inhibition, does this compound engage in off-target interactions that contribute to its cytotoxic profile?

How does the modulation of phospholipid signaling by this compound intersect with other major cancer-related pathways, such as the WNT/β-catenin pathway? mdpi.com

Integration of Omics Technologies in this compound Mechanistic Research

To obtain a holistic understanding of this compound's cellular impact, the integration of "omics" technologies is paramount. These high-throughput methods can provide a systems-level view of the molecular changes induced by the compound.

Genomics and Transcriptomics: Sequencing-based approaches can identify genetic markers or gene expression signatures that correlate with sensitivity or resistance to this compound. This could uncover compensatory pathways that cells activate to survive treatment and may highlight patient populations most likely to respond.

Proteomics: Quantitative proteomics can map the global changes in protein expression and post-translational modifications following this compound treatment. This would offer insights into the specific signaling pathways that are perturbed and could identify novel protein-protein interactions influenced by the altered lipid environment. nih.govmdpi.com

Metabolomics and Lipidomics: As a modulator of lipid metabolism, detailed lipidomic profiling is a natural next step. This would allow for a precise characterization of the changes across a wide array of lipid species beyond just PI and PC. Metabolomics could further elucidate how the shift in phospholipid biosynthesis impacts other interconnected metabolic pathways, such as central carbon metabolism or amino acid metabolism.

By integrating these multi-omics datasets, researchers can construct comprehensive network models of this compound's mechanism of action, moving beyond a linear pathway description to a more dynamic and interconnected understanding. nih.gov

Exploration of this compound's Broader Biological Implications Beyond Current Preclinical Focus

The current preclinical investigation of this compound has been largely confined to its potential as an antineoplastic agent, with trials in prostate cancer. drugbank.comclinicaltrials.gov However, the fundamental role of phospholipid metabolism in cellular function suggests that its biological effects may extend beyond oncology.

Phospholipid dysregulation is implicated in a variety of other disease states, including:

Inflammatory Disorders: Lipids are key mediators of inflammation. The ability of this compound to alter the balance of signaling lipids could have implications for chronic inflammatory conditions.

Neurodegenerative Diseases: The integrity of neuronal membranes is critical for their function. Research into how this compound affects lipid composition in neuronal cells could open up new avenues for treating diseases characterized by membrane dysfunction.

Infectious Diseases: Some pathogens manipulate host cell lipid metabolism to facilitate their own replication. Investigating whether this compound can interfere with these processes could present novel anti-infective strategies.

Exploring these non-cancer applications would require dedicated preclinical studies using relevant disease models to determine if the compound's mechanism can be therapeutically harnessed in these different biological contexts.

Development of Advanced Preclinical Models for this compound Efficacy Evaluation

The translation of promising preclinical compounds into successful clinical therapies is often hampered by the limitations of traditional research models. The high failure rate of drugs in early-phase trials underscores the inadequacy of conventional 2D cell cultures and certain animal models to fully recapitulate the complexity of human disease. nih.gov

To enhance the predictive power of preclinical efficacy studies for this compound, future research should incorporate more sophisticated models:

3D Spheroids and Organoids: These models better mimic the three-dimensional architecture, cell-cell interactions, and nutrient gradients of solid tumors. nih.gov Evaluating this compound in patient-derived organoids could provide a more accurate prediction of clinical response. nih.gov

Humanized Mouse Models: For immuno-oncology investigations, mice engrafted with human immune system components can offer crucial insights into how a compound like this compound might interact with the tumor microenvironment and anti-tumor immunity. nih.gov

Organ-on-a-Chip Technology: These microfluidic devices can simulate the physiological conditions of human organs, allowing for the study of drug efficacy and transport in a more dynamic and relevant context. nih.gov

By employing these advanced models, researchers can gain a more nuanced understanding of this compound's efficacy, its interaction with the tumor microenvironment, and its potential for combination therapies, ultimately improving the clinical translatability of the findings.

Q & A

Q. What is the molecular mechanism by which CT-2584 modulates phospholipid biosynthesis in tumor cells?

this compound inhibits phosphatidic acid (PA) signaling by diverting phospholipid biosynthesis from phosphatidylcholine (PC) to phosphatidylinositol (PI). This shift disrupts lipid-dependent signaling pathways critical for tumor cell survival and proliferation. Researchers can validate this mechanism using lipidomic profiling to quantify PC/PI ratios in treated vs. untreated cells, coupled with ROS detection assays to confirm oxidative stress induction .

Q. Which experimental models are most suitable for studying this compound’s antitumor efficacy?

Preclinical studies in SCID mice with xenografted human tumors are standard for evaluating this compound’s in vivo efficacy, as these models replicate reduced tumor growth via PI accumulation and PA pathway inhibition . For in vitro work, cancer cell lines with high baseline NKEF-B expression (e.g., certain glioblastoma or breast cancer lines) are recommended to assess dose-dependent cytotoxicity .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound dosing in clinical trials?

Phase I data show this compound plasma concentrations peak at 6 hours post-IV administration, with dose-dependent clearance rates (e.g., 65–520 μg/ml doses). Advanced PK-PD modeling should integrate these curves to correlate exposure levels with biomarkers like PI/PC ratios or tumor volume reduction. Non-compartmental analysis (NCA) or population PK models are recommended to account for inter-patient variability .

Q. What experimental strategies resolve contradictions between this compound’s in vitro cytotoxicity and variable in vivo efficacy?

Discrepancies may arise from tumor microenvironment factors (e.g., hypoxia, immune interactions). To address this, researchers should:

  • Use 3D tumor spheroids or organoids to mimic in vivo conditions.
  • Combine transcriptomic analysis (e.g., RNA-seq) with metabolomic profiling to identify resistance mechanisms.
  • Validate findings in syngeneic models with intact immune systems .

Q. How does this compound synergize with other anticancer therapies targeting lipid metabolism?

this compound’s anti-angiogenic and anti-invasive effects (via PA receptor inhibition) suggest synergy with inhibitors of HMG-CoA reductase (e.g., statins) or phospholipase A2. Combination studies should employ factorial experimental designs, testing additive vs. synergistic effects via Bliss independence or Chou-Talalay models. Dose-response matrices and isobolograms are critical for quantifying interactions .

Q. What methodologies validate PA receptor inhibition as this compound’s primary mode of action?

  • Target engagement assays : Use surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm direct binding to PA receptors.
  • Genetic knockdown : Compare this compound’s efficacy in PA receptor-knockout vs. wild-type cell lines.
  • Pathway analysis : Employ phosphoproteomics to map downstream signaling disruptions (e.g., mTOR, MAPK pathways) .

Methodological Guidance

Q. How should researchers design dose-escalation studies for this compound to minimize toxicity while maintaining efficacy?

  • Follow a 3+3 trial design with cohorts receiving escalating doses (e.g., 65–520 μg/ml).
  • Monitor plasma concentrations via LC-MS/MS and correlate with adverse events (e.g., ROS-related toxicity).
  • Use adaptive designs (e.g., Bayesian models) to adjust dosing based on real-time PK/PD data .

Q. What statistical approaches are optimal for analyzing this compound’s heterogeneous tumor response data?

  • Apply mixed-effects models to account for intra-tumor heterogeneity.
  • Use Kaplan-Meier survival analysis with log-rank tests for time-to-progression endpoints.
  • For biomarker studies, employ receiver operating characteristic (ROC) curves to identify predictive thresholds (e.g., PI/PC ratio ≥2.0) .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in this compound studies?

  • Standardize lipid extraction protocols : Use Bligh-Dyer or Folch methods with internal standards (e.g., deuterated lipids).
  • Pre-register experimental designs : Share protocols via platforms like Open Science Framework.
  • Adhere to ARRIVE guidelines : Detail animal husbandry, randomization, and blinding in publications .

Q. What are the best practices for reporting this compound’s combination therapy results?

  • Use CONSORT or RECIST criteria for clinical data.
  • Include heatmaps or synergy scores (e.g., Combination Index values) in supplementary materials.
  • Disclose batch-specific compound purity data (≥95% by HPLC) to control for variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.